molecular formula C24H19NO6 B12679913 3,3'-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) CAS No. 64621-97-2

3,3'-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)

Cat. No.: B12679913
CAS No.: 64621-97-2
M. Wt: 417.4 g/mol
InChI Key: POBSTLLOMLGTNI-UHFFFAOYSA-N
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Description

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is a chemical compound with the molecular formula C24H19NO6 and a molecular weight of 417.41 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group and two hydroxy-methylbenzoic acid moieties. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) typically involves the reaction of 4-cyanobenzaldehyde with 6-hydroxy-5-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((4-Dimethylaminophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
  • 3,3’-((4-Methoxyphenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
  • 3,3’-((4-Nitrophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)

Uniqueness

3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

64621-97-2

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(4-cyanophenyl)methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C24H19NO6/c1-12-7-16(9-18(21(12)26)23(28)29)20(15-5-3-14(11-25)4-6-15)17-8-13(2)22(27)19(10-17)24(30)31/h3-10,20,26-27H,1-2H3,(H,28,29)(H,30,31)

InChI Key

POBSTLLOMLGTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)C#N)C3=CC(=C(C(=C3)C)O)C(=O)O

Origin of Product

United States

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